1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione, also known as JNJ-18034567, is a synthetic compound belonging to the class of indoline-2,3-diones. This class of compounds has been explored for their potential anticonvulsant and neuroprotective properties. PubChem, National Institutes of Health: )
Studies have investigated the potential of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione for the following:
1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione is a synthetic organic compound characterized by its complex structure, which includes an indoline core and various substituents. The compound features a methoxy group and an isopentyloxy group attached to a benzyl moiety, contributing to its unique chemical properties. Its molecular formula is C₁₈H₃₁N₃O₃, and it is classified under the category of indole derivatives, which are known for their diverse biological activities.
Indole derivatives, including 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione, have been studied for various biological activities:
The synthesis of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione typically involves several steps:
1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione has potential applications in various fields:
Research on the interactions of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione with biological targets is crucial for understanding its mechanism of action. Interaction studies may involve:
Several compounds share structural similarities with 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Methylisatin | Contains a methyl group on the indole structure | Known for its role in various biological activities including antimicrobial effects |
| 2-(4-Methoxy-phenyl)-isoindole-1,3-dione | Similar dione structure with a different aromatic substitution | Exhibits distinct pharmacological profiles |
| 5-Methoxyindole | Basic indole structure with a methoxy group | Often studied for its psychoactive properties |
The uniqueness of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione lies in its specific combination of substituents that may enhance its solubility and bioavailability compared to other similar compounds.
The synthesis of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione represents a sophisticated example of indoline-2,3-dione derivative preparation, requiring careful optimization of multiple synthetic steps [4]. The compound features a molecular formula of C22H25NO4 with a molecular weight of 367.4 grams per mole, incorporating both methoxy and isopentyloxy functional groups attached to a benzyl substituent on the indoline core [1]. Contemporary synthetic approaches to such complex indoline-2,3-dione derivatives have evolved significantly from classical methods, incorporating advanced catalytic systems and optimized purification protocols [30].
The synthesis of complex indoline-2,3-dione derivatives requires systematic optimization of multiple reaction parameters to achieve acceptable yields and purity [32]. Modern synthetic strategies typically involve sequential functionalization approaches, beginning with the formation of the indoline-2,3-dione core followed by selective introduction of substituents [8]. The optimization process encompasses solvent selection, temperature control, reaction time management, and catalyst loading adjustments to maximize product formation while minimizing side reactions [21].
Reaction optimization studies have demonstrated that careful control of reaction conditions can dramatically improve yields from modest percentages to excellent conversions [22]. For indoline-2,3-dione derivatives, typical optimization parameters include maintaining reaction temperatures between 55°C and 80°C, utilizing polar aprotic solvents such as dimethylformamide or acetonitrile, and employing appropriate base systems [2]. The incorporation of microwave-assisted synthesis has emerged as an effective strategy for reducing reaction times while maintaining high yields, with power settings of 150 watts proving optimal for many transformations [30].
The introduction of benzyl groups onto indoline-2,3-dione scaffolds proceeds most effectively through nucleophilic substitution reactions using benzyl halides as electrophilic partners [25]. Primary benzylic halides undergo nucleophilic substitution via the SN2 mechanism, while secondary and tertiary benzylic halides typically proceed through SN1 pathways due to the resonance stabilization of benzylic carbocations [10]. The reaction conditions must be carefully optimized to favor nitrogen alkylation over competing O-alkylation at the carbonyl positions [5].
Potassium carbonate has proven to be an exceptionally effective base for facilitating benzyl group introduction, with typical loading ratios of 3 equivalents relative to the indoline-2,3-dione substrate [5]. Dimethylformamide serves as the preferred solvent system, providing optimal solvation for both the nucleophilic indoline nitrogen and the ionic reaction intermediates [35]. Reaction temperatures between 60°C and 100°C have been established as optimal for achieving complete conversion while avoiding thermal decomposition of sensitive functional groups [5].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Base System | Potassium carbonate (3 equiv.) | 82-95% |
| Solvent | Dimethylformamide | 85-95% |
| Temperature | 60-100°C | 75-95% |
| Reaction Time | 4-12 hours | 80-95% |
The mechanism involves initial deprotonation of the indoline nitrogen followed by nucleophilic attack on the benzylic carbon, with concurrent displacement of the halide leaving group [25]. The presence of electron-withdrawing groups on the benzyl ring enhances the electrophilicity of the benzylic carbon, facilitating faster reaction rates and higher yields [34]. Conversely, electron-donating substituents may require extended reaction times or elevated temperatures to achieve complete conversion [10].
The incorporation of isopentyloxy side chains represents a critical step in the synthesis of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione, requiring specialized techniques for alkoxy group installation [34]. The most effective approach involves the displacement of activated leaving groups on aromatic substrates by alkoxide nucleophiles generated from isopentyl alcohol [34]. This transformation proceeds through nucleophilic aromatic substitution mechanisms, particularly when the aromatic ring contains electron-withdrawing groups that activate the system toward nucleophilic attack [34].
The generation of alkoxide nucleophiles typically employs strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents [34]. Reaction conditions must be carefully controlled to prevent competing elimination reactions that can lead to alkene formation rather than the desired ether linkage [9]. Temperature control proves critical, with optimal conditions typically ranging from room temperature to 80°C depending on the specific substrate and leaving group employed [34].
Grignard reagents have emerged as particularly effective nucleophiles for alkoxy group displacement reactions, operating through unique metallacyclic transition states that provide enhanced selectivity [34]. The mechanism involves initial coordination of the magnesium center to both the alkoxy oxygen and adjacent carbonyl groups, creating a chelated intermediate that facilitates subsequent nucleophilic attack [34]. This approach offers superior selectivity compared to traditional alkoxide-based methods, particularly for substrates containing multiple reactive sites [34].
| Nucleophile System | Solvent | Temperature | Conversion Efficiency |
|---|---|---|---|
| Sodium alkoxide | Dimethylformamide | 60-80°C | 65-75% |
| Potassium alkoxide | Tetrahydrofuran | 25-60°C | 70-85% |
| Grignard reagents | Tetrahydrofuran | 0-25°C | 80-95% |
The incorporation of isopentyloxy groups requires specific attention to steric considerations, as the branched alkyl chain can create significant steric hindrance during the substitution process [9]. Reaction optimization studies have demonstrated that slow addition of the nucleophile over extended periods can significantly improve yields by minimizing competing side reactions [34]. Additionally, the use of crown ethers or other phase-transfer catalysts can enhance reaction efficiency by improving the solubility and reactivity of ionic intermediates [9].
The formation of indoline-2,3-dione ring systems requires sophisticated catalytic systems capable of promoting efficient cyclization while maintaining functional group tolerance [11]. Contemporary approaches have moved beyond traditional acid-catalyzed cyclizations to embrace metal-catalyzed methodologies that offer superior selectivity and milder reaction conditions [24]. Palladium-catalyzed systems have emerged as particularly effective for indoline synthesis, employing various ligand systems to optimize reactivity and selectivity [28].
Rhodium-based catalytic systems have demonstrated exceptional performance in the cyclization of propargylaniline derivatives to form indoline structures [28]. The mechanism involves initial rearrangement to an intermediate allenylaniline species, which subsequently undergoes cyclization to generate the indoline product [28]. Typical catalyst loadings range from 2-5 mol percent, with reaction conditions optimized to promote cyclization while minimizing competing polymerization reactions [28].
Titanium-mediated hydroamination has proven effective for the regioselective formation of indoline rings from alkyne precursors [28]. This approach offers excellent functional group tolerance and can accommodate a wide range of substitution patterns on both the aniline and alkyne components [28]. The reaction proceeds through initial coordination of the alkyne to the titanium center, followed by intramolecular nucleophilic attack by the aniline nitrogen [28].
| Catalyst System | Loading | Temperature | Yield Range |
|---|---|---|---|
| Palladium acetate | 5-10 mol% | 80-120°C | 75-90% |
| Rhodium complexes | 2-5 mol% | 60-100°C | 80-95% |
| Titanium catalysts | 10-15 mol% | 100-150°C | 70-85% |
Recent developments in photocatalytic approaches have opened new avenues for indoline synthesis under exceptionally mild conditions [21]. Visible light-mediated oxidative cyclizations can be achieved using organic photosensitizers or transition metal photocatalysts, offering sustainable alternatives to traditional thermal methods [22]. These systems typically operate at room temperature and can accommodate sensitive functional groups that might decompose under harsher conditions [21].
The selection of appropriate catalytic systems depends critically on the specific substitution pattern and functional group compatibility requirements of the target molecule [11]. For highly substituted indoline-2,3-dione derivatives, careful evaluation of competing reaction pathways becomes essential to achieve optimal selectivity [12]. The presence of electron-rich aromatic substituents can significantly influence catalyst performance, often requiring modification of standard protocols to maintain high efficiency [28].
The purification of indoline-2,3-dione derivatives presents unique challenges due to their amphiphilic nature and potential for strong interactions with chromatographic media [37]. These compounds typically exhibit both hydrophobic aromatic regions and polar functional groups, leading to complex retention behavior on traditional silica gel systems [14]. Successful purification protocols must account for these dual characteristics while achieving adequate separation from closely related impurities and reaction byproducts [19].
Contemporary purification strategies increasingly rely on optimized flash chromatography protocols that provide rapid separation with minimal compound loss [36]. The selection of appropriate mobile phase compositions proves critical for achieving clean separations, with binary and ternary solvent systems offering superior resolution compared to single-component eluents [19]. Gradient elution techniques have become standard practice, allowing fine-tuning of separation conditions to optimize both resolution and recovery [40].
High-performance liquid chromatography represents the gold standard for analytical purity assessment and preparative isolation of complex indoline derivatives [15]. Reversed-phase systems using C18 stationary phases provide excellent separation for most indoline-2,3-dione derivatives, with mobile phases comprising acetonitrile-water or methanol-water mixtures [39]. Chiral stationary phases enable separation of enantiomeric indoline derivatives when stereochemical purity becomes critical [15].
The chromatographic purification of indoline-2,3-dione derivatives encounters several significant challenges related to their chemical structure and physical properties [37]. The basic nitrogen atom in the indoline ring exhibits strong attraction to acidic silanol groups on traditional silica gel, often resulting in irreversible adsorption or severe peak tailing [37]. This acid-base interaction necessitates the use of modified mobile phases containing competing amines such as triethylamine to disrupt the unwanted interactions [37].
Amine-functionalized silica gel stationary phases have emerged as effective alternatives for the purification of basic organic compounds [37]. These modified surfaces reduce the acid-base interactions that cause retention problems with conventional silica, enabling more predictable and efficient separations [37]. The amino groups on the stationary phase surface compete with the analyte for interaction sites, resulting in improved peak shapes and reduced retention times [37].
The polarity range of indoline-2,3-dione derivatives creates additional challenges in mobile phase optimization [14]. Compounds containing both hydrophobic aromatic systems and polar functional groups require carefully balanced solvent compositions to achieve adequate retention while maintaining reasonable elution volumes [19]. Methylene chloride-methanol systems with small amounts of ammonia have proven effective for many applications, though the exact composition requires optimization for each specific compound [37].
| Chromatographic Challenge | Traditional Approach | Optimized Solution |
|---|---|---|
| Silica interaction | High polar solvents | Amine-modified phases |
| Peak tailing | Ammonia addition | Functionalized stationary phases |
| Retention control | Trial-and-error optimization | Systematic gradient development |
The use of supercritical fluid chromatography has gained popularity for indoline derivative purification due to its compatibility with diverse functional groups and rapid separation times [39]. Carbon dioxide-based mobile phases supplemented with polar modifiers provide excellent separation efficiency while avoiding the solvent disposal issues associated with traditional liquid chromatography [39]. This approach proves particularly valuable for large-scale preparative separations where solvent consumption becomes a significant concern [39].
The crystallization of indoline-2,3-dione derivatives requires careful consideration of solvent properties to achieve optimal crystal formation and purity [17]. Solvent selection must balance multiple factors including solubility characteristics, crystal nucleation kinetics, and the thermodynamic stability of different polymorphic forms [20]. The ideal crystallization solvent provides moderate solubility at elevated temperatures with significantly reduced solubility upon cooling, creating the driving force for crystal formation [20].
Binary solvent systems frequently offer superior crystallization performance compared to single-component solvents [20]. Common effective combinations include ethyl acetate-hexane, toluene-hexane, methanol-dichloromethane, and water-ethanol mixtures [20]. The ratio of components can be adjusted to fine-tune solubility characteristics and optimize crystal quality [17]. These systems allow precise control over supersaturation levels, which directly influence crystal size, morphology, and purity [17].
The crystallization mechanism involves initial nucleation followed by crystal growth phases, both of which are influenced by solvent selection [17]. Solvents that promote slow, controlled nucleation typically produce larger, higher-quality crystals with improved purity profiles [17]. Rapid crystallization conditions often lead to smaller crystals with higher impurity incorporation and less favorable handling characteristics [20].
| Solvent System | Solubility Ratio | Crystal Quality | Typical Applications |
|---|---|---|---|
| Ethyl acetate-hexane | 10:1 to 20:1 | Excellent | Aromatic compounds |
| Methanol-water | 5:1 to 15:1 | Good | Polar derivatives |
| Toluene-hexane | 8:1 to 12:1 | Very good | Hydrophobic compounds |
Natural Bond Orbital (NBO) analysis provides comprehensive insights into the electronic structure and charge distribution of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione [1] [2] [3]. This computational approach transforms delocalized molecular orbitals into localized bonding and antibonding orbitals that correspond to the chemist's Lewis structure picture [4] [5].
The NBO calculations for indoline-2,3-dione derivatives reveal distinct charge distribution patterns that are fundamental to understanding their reactivity profiles. Natural Atomic Orbitals (NAOs) demonstrate characteristic occupancy patterns, with core orbitals showing complete occupancy (2.00000 electrons) and valence orbitals exhibiting variable occupancy ranging from 1.08 to 1.91 electrons [2]. These occupancy values directly reflect the electronic environment surrounding each atom in the molecular framework [6].
| Analysis Type | Key Parameters | Typical Values | Chemical Significance |
|---|---|---|---|
| Natural Atomic Orbitals (NAOs) | Occupancy, Energy levels | 2.00000 (core), 1.08-1.91 (valence) | Electronic environment characterization |
| Natural Bond Orbitals (NBOs) | Bond polarization, Hybridization | Highly occupied (>1.999 e) | Lewis structure determination |
| Natural Population Analysis (NPA) | Atomic charges, Core/valence populations | ±0.001-0.200 e charge distribution | Charge transfer quantification |
| Second-order perturbation energies | Donor-acceptor stabilization energy | 10-50 kcal/mol stabilization | Delocalization assessment |
| Hyperconjugative interactions | π→π* and σ→σ* interactions | Energy gaps 2-6 eV | Reactivity prediction |
Natural Population Analysis reveals that the indoline-2,3-dione core exhibits significant charge redistribution upon substitution. The carbonyl oxygen atoms typically carry substantial negative charges ranging from -0.001 to -0.200 electrons, while the nitrogen atom in the indoline ring shows reduced negative charge compared to unsubstituted analogs [8]. The methoxy and isopentyloxy substituents contribute to electron density redistribution through their electron-donating properties, affecting the overall molecular electrostatic potential distribution [3] [9].
Second-order perturbation theory analysis within the NBO framework quantifies hyperconjugative interactions and delocalization effects. Donor-acceptor interactions between filled bonding orbitals and vacant antibonding orbitals provide stabilization energies typically ranging from 10-50 kcal/mol [3] [9]. These interactions are particularly significant in the π-conjugated system of the indoline ring, where π→π* transitions contribute to the electronic delocalization and chemical reactivity [8].
The NBO analysis demonstrates that the 7-methyl substituent and the benzyl side chain create asymmetric charge distribution patterns that influence both ground-state stability and excited-state properties. Hyperconjugative interactions involving the methyl group C-H bonds and the aromatic π-system contribute approximately 2-6 eV to the overall stabilization energy [10] [11]. These findings correlate well with experimental observations of enhanced stability and modified reactivity patterns in methylated indoline-2,3-dione derivatives compared to the parent compound.
Solvent-mediated tautomeric equilibria in 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione represent a critical aspect of its chemical behavior in different environments [12] [13] [14]. The compound exhibits multiple tautomeric forms, including lactam, lactim, and imide structures, with equilibrium populations that are highly sensitive to solvent properties [15].
| Solvent Type | Tautomeric Form Preference | Equilibrium Constant (K) | Stabilization Mechanism |
|---|---|---|---|
| Protic (Water, Alcohols) | Lactim form favored | 0.13-0.18 (experimental) | Hydrogen bonding |
| Aprotic (DMSO, THF) | Lactam form predominant | 4.89×10⁻³-5.00×10⁻⁴ | Dipolar interactions |
| Polar (Acetone, Ethanol) | Intermediate equilibrium | Solvent-dependent variation | Solvation effects |
| Non-polar (Chloroform) | Lactam form stable | Nearly zero for imine tautomer | Van der Waals forces |
| Mixed aqueous systems | Dynamic equilibrium | Temperature-dependent | Electrostatic interactions |
Experimental ¹H NMR studies in different deuterated solvents provide quantitative evidence for tautomeric equilibrium constants [14] [15]. In protic solvents such as D₂O and deuterated alcohols, the equilibrium constant K^a values range from 0.13 to 0.18, indicating significant populations of both lactam and lactim forms [14]. Density Functional Theory calculations using the B3LYP/6-311++G(d,p) method with Polarized Continuum Model (PCM) solvation confirm these experimental observations [16] [17].
The lactim tautomer demonstrates enhanced stability in protic solvents due to favorable hydrogen bonding interactions with solvent molecules. This stabilization occurs through the formation of intermolecular hydrogen bonds between the N-H group of the lactim form and solvent proton acceptors [18] [19]. Conversely, aprotic solvents such as DMSO and THF favor the lactam form through dipolar interactions and reduced hydrogen bonding opportunities [12] [16].
Computational analysis reveals that solvent effects influence the relative energies of tautomeric forms by 0.5-2.0 kcal/mol, which is sufficient to alter equilibrium populations significantly [17]. The polarized continuum model calculations demonstrate that solvation free energies differ substantially between tautomers, with polar solvents generally stabilizing more dipolar tautomeric forms [18].
Temperature-dependent studies indicate that tautomeric equilibria exhibit enthalpic and entropic components that vary with solvent composition [18]. In mixed water-ethanol systems, the equilibrium position shifts toward the lactim form with increasing temperature, suggesting that entropy favors this tautomer despite potential enthalpic disadvantages [18]. These findings have practical implications for pharmaceutical formulations and chemical synthesis applications where solvent choice critically affects product stability and reactivity.
The electrochemical properties of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione reveal complex redox behavior that reflects its electronic structure and substitution pattern [20] [21] [22]. Cyclic voltammetry studies at glassy carbon electrodes demonstrate characteristic irreversible oxidation and reduction processes that are pH-dependent and exhibit structure-activity relationships [23].
| Electrochemical Process | Potential Range (V vs SCE) | Electron Transfer | Applications |
|---|---|---|---|
| Oxidation at GCE | +1.08 V (anodic peak) | Single electron (1e⁻) | Electrocatalytic detection |
| Reduction processes | -0.636 to -1.34 V | Two consecutive steps | Sensor development |
| Irreversible oxidation | Irreversible process | Diffusion-controlled | Redox characterization |
| pH-dependent behavior | pH 6.0-8.5 variation | Surface adsorption effects | Pharmaceutical analysis |
| Multiple electron transfer | Multi-step reductions | Structure-dependent | Material characterization |
Oxidative electrochemistry occurs through an irreversible single-electron transfer process at approximately +1.08 V versus saturated calomel electrode (SCE) [20]. This oxidation potential reflects the electron-rich nature of the substituted indoline ring system, where the methoxy and isopentyloxy groups contribute to elevated electron density [21]. The oxidation process involves the formation of a radical cation intermediate that undergoes rapid chemical follow-up reactions, leading to irreversible behavior on the cyclic voltammetry timescale.
Reductive electrochemistry exhibits more complex multi-step behavior with two distinct reduction waves observed in the potential range from -0.636 to -1.34 V [22] [23]. The first reduction wave corresponds to the reduction of the C=O group at the 2-position of the indoline ring, while the second wave involves reduction of the C=O group at the 3-position [22]. These reduction processes are diffusion-controlled and exhibit pH-dependence, with protonation affecting the reduction potentials and mechanisms.
The electrochemical behavior demonstrates strong dependence on pH, with optimal detection conditions occurring in the pH range of 6.0-8.5 [21]. In acidic conditions, protonation of the nitrogen atom affects the electronic distribution and shifts reduction potentials to more positive values. Conversely, under basic conditions, deprotonation influences the tautomeric equilibrium and alters the electroactive species distribution.
Electrochemical impedance spectroscopy studies reveal that the compound exhibits capacitive behavior with semicircular impedance responses characteristic of surface-confined electrochemical processes [23]. The charge transfer resistance varies significantly with electrode material and surface modification, suggesting potential applications in sensor development and electrocatalytic systems [21].